(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a fused heterocyclic core (1,3-thiazolidin-4-one) with a Z-configuration at the C5 position. Its structure includes:
- A furan-2-ylmethyl substituent at the N3 position.
- A 1-phenylpyrazole moiety substituted with a 2-methyl-4-(2-methylpropoxy)phenyl group at the C3 position.
- A methylidene bridge linking the pyrazole and thiazolidinone rings.
Its molecular formula is C₂₉H₂₇N₃O₃S₂, with an average molecular mass of 545.67 g/mol and a monoisotopic mass of 545.1516 g/mol . The compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
Molecular Formula |
C29H27N3O3S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-16,19H,17-18H2,1-3H3/b26-15- |
InChI Key |
GUVBZFNVSJCOBN-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidin-4-one Core
The thiazolidin-4-one core is synthesized via a three-component reaction involving amines, aldehydes, and mercaptoacetic acid. Dicyclohexylcarbodiimide (DCC) is employed as a coupling agent to facilitate cyclization under anhydrous conditions . Key steps include:
-
Imine formation : A primary amine reacts with an aldehyde in dichloromethane at 0°C for 30 minutes.
-
Nucleophilic attack : Mercaptoacetic acid is added to the imine intermediate, initiating thiolate attack at the electrophilic carbon.
-
Cyclization : DCC activates the carboxylic acid group, enabling intramolecular cyclization to form the thiazolidin-4-one ring .
Optimization :
-
Solvent : Ethyl acetate improves yield by stabilizing intermediates.
-
Desiccant : Anhydrous sodium sulfate ensures water removal, critical for preventing hydrolysis .
-
Temperature : Room-temperature stirring (20–25°C) minimizes side reactions.
Yield : 65–94% for analogous thiazolidinones .
Functionalization with the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent is introduced via N-alkylation of the thiazolidinone nitrogen:
-
Alkylation : Furan-2-ylmethyl bromide reacts with the thiazolidin-4-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C .
-
Purification : Column chromatography (hexane/ethyl acetate, 3:1) isolates the N-alkylated product .
Yield : 78–85% for analogous derivatives .
Condensation to Assemble the Final Structure
The pyrazole-4-carbaldehyde and functionalized thiazolidinone undergo Knoevenagel condensation to form the methylidene bridge:
-
Reaction conditions : Piperidine (10 mol%) in toluene under reflux (110°C, 12 hours) .
-
Mechanism : Base-catalyzed deprotonation of the thiazolidinone α-hydrogen enables nucleophilic attack on the aldehyde, followed by dehydration .
Stereoselectivity :
-
The (Z)-isomer predominates due to steric hindrance between the pyrazole phenyl group and thiazolidinone substituents .
-
Verification : NOESY NMR confirms spatial proximity between the furan methyl group and pyrazole protons .
Industrial Scalability and Purification
For large-scale production, continuous flow reactors enhance efficiency:
-
Work-up : Liquid–liquid extraction (ethyl acetate/water) removes unreacted starting materials .
-
Crystallization : Ethanol/water mixtures (7:3) yield high-purity product (>98% by HPLC) .
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features indicate potential therapeutic properties, which can be explored in several areas:
1. Anticancer Activity
Research indicates that thiazolidinone derivatives often exhibit anticancer properties. The presence of the furan and pyrazole moieties may enhance its ability to inhibit tumor growth. For instance, similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
2. Anti-inflammatory Properties
Compounds with thiazolidinone structures have demonstrated anti-inflammatory effects. The specific functional groups in this compound may interact with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents .
3. Antimicrobial Activity
The compound's diverse structure suggests potential antimicrobial properties. Similar thiazolidinone derivatives have been reported to exhibit activity against various bacterial and fungal strains, making this compound a candidate for further exploration in antimicrobial drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The unique combination of the furan ring, thiazolidine structure, and pyrazole substituent may lead to distinct biological profiles that differ from other known compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazolidine ring | Antidiabetic |
| Pyrazole derivative | Pyrazole ring | Anti-inflammatory |
| Furan compound | Furan ring | Anticancer |
Computational Studies
Computational methods such as molecular docking simulations can provide insights into how this compound interacts with biological targets. These studies can help predict binding affinities with proteins or enzymes relevant to its pharmacological effects. Additionally, in vitro assays can elucidate mechanisms of action and potential side effects by assessing cytotoxicity against various cell lines .
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related thiazolidinone derivatives reveals key differences in substituents, stereochemistry, and bioactivity:
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity : Unlike the hydroxybenzylidene analogue , the absence of polar groups in the target compound limits hydrogen-bonding interactions, which may affect target binding affinity.
- Metabolic Stability : The furan-2-ylmethyl group may introduce susceptibility to oxidative metabolism, contrasting with the more stable hexyl or isopropyl chains in analogues .
Critical Analysis of Research Findings
- Structural-Activity Relationships (SAR) :
- Limitations: Most studies lack in vivo data, focusing instead on synthetic routes and in vitro assays .
Biological Activity
The compound (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one represents a class of thiazolidinone derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antibacterial, and antiviral applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a significant class of heterocyclic compounds known for their therapeutic potential. They exhibit a wide range of biological activities, including:
- Anticancer : Inhibition of tumor growth and induction of apoptosis in cancer cells.
- Antibacterial : Effective against various bacterial strains by disrupting biofilm formation.
- Antiviral : Activity against viruses such as HIV and dengue virus.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with thiazolidinone scaffolds have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and prostate cancer cells. The mechanism often involves the disruption of cellular pathways leading to increased oxidative stress and DNA damage.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazolidinone A | MCF-7 | 10 | Apoptosis induction |
| Thiazolidinone B | Prostate Cancer | 15 | DNA fragmentation |
In a specific study, the compound was tested against human breast cancer cells, demonstrating significant cytotoxic effects with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Antibacterial Activity
Thiazolidinones have also been evaluated for their antibacterial properties. The compound exhibited notable activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
| Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| S. aureus | 0.5 | 70 |
| P. aeruginosa | 125 | 61 |
The biofilm inhibition studies revealed that the compound significantly reduced biofilm formation at concentrations equal to its MIC, indicating its potential as an antibacterial agent .
Antiviral Activity
The antiviral properties of thiazolidinones have been explored, particularly in relation to HIV and dengue virus proteases. Compounds similar to the one discussed have shown promising results in inhibiting viral replication in cell culture models.
In one study, a related thiazolidinone was reported to have an EC50 value of 0.35 mM against HIV, showcasing its potential as a lead compound for antiviral drug development .
Case Studies
Several case studies illustrate the biological activities of thiazolidinones:
-
Case Study on Anticancer Activity :
- Objective : Evaluate the efficacy of thiazolidinone derivatives on MCF-7 cells.
- Findings : Significant induction of apoptosis was observed, with DNA fragmentation confirmed via agarose gel electrophoresis.
- : Thiazolidinones could serve as potential candidates for developing new anticancer therapies.
-
Case Study on Antibacterial Efficacy :
- Objective : Assess the antibacterial activity against multi-drug resistant strains.
- Findings : The compound demonstrated effective inhibition of biofilm formation and growth reduction in resistant strains.
- : Thiazolidinones offer a viable strategy for combating antibiotic resistance.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
